4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine
Description
4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring substituted with methoxy groups and a pyrazinyl-azetidinyl moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
4,6-dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O2/c1-19(11-16-12(21-2)18-13(17-11)22-3)9-7-20(8-9)10-6-14-4-5-15-10/h4-6,9H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAZCCQFGFNJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC(=NC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the intermediate compound, which is then reacted with pyrazin-2-yl-azetidine under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups on the triazine ring can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are often used under mild conditions.
Major Products Formed
Amides: Formed through coupling reactions with carboxylic acids.
Esters: Formed through esterification reactions with alcohols.
Scientific Research Applications
4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules such as peptides and proteins.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine involves its ability to act as a coupling agent, facilitating the formation of amide and ester bonds. The triazine ring activates the carboxylic acid, allowing it to react with nucleophiles such as amines and alcohols. This process is crucial in peptide synthesis and other organic transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine stands out due to its unique combination of a triazine ring with a pyrazinyl-azetidinyl moiety. This structure imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications.
Biological Activity
4,6-Dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a triazine core with methoxy and pyrazine substituents. This structural configuration is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. A study conducted on similar triazine derivatives demonstrated pronounced antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values ranged from 64 to 512 µg/mL, suggesting a strong potential for clinical applications in treating resistant infections .
Anticancer Activity
The compound's structural analogs have shown promise in anticancer research. For instance, studies on related compounds indicated their ability to induce apoptosis in various cancer cell lines. The mechanisms involved include the activation of caspases and modulation of cell cycle progression. In vitro assays have demonstrated that certain derivatives can inhibit tumor growth by targeting specific signaling pathways associated with cancer cell survival .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It is hypothesized that the compound could modulate receptor activity related to neurotransmission or cellular signaling pathways.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antibacterial activity against MRSA; reported MIC values indicating strong efficacy. |
| Study 2 | Investigated anticancer properties in MCF-7 breast cancer cells; observed significant apoptosis induction. |
| Study 3 | Assessed the compound's effect on cell cycle regulation in various cancer lines; found G1 phase arrest. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
